3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C12H16N6O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazole and triazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in inflammation .
Mode of action
The mode of action of pyrazole and triazole derivatives can vary greatly depending on the specific compound and its targets. For example, some compounds might inhibit enzyme activity, while others might interact with cell receptors .
Biochemical pathways
Pyrazole and triazole derivatives can affect various biochemical pathways. For instance, by inhibiting cyclooxygenase enzymes, some pyrazole derivatives can disrupt the synthesis of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole and triazole derivatives can vary greatly depending on the specific compound. Some of these compounds are known to be highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of pyrazole and triazole derivatives can include reduced inflammation, inhibition of cell growth, and other effects depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of pyrazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
3-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-21-12-9(18(19)20)7-16(15-12)8-11-14-13-10-5-3-2-4-6-17(10)11/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHLKRMDWGPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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